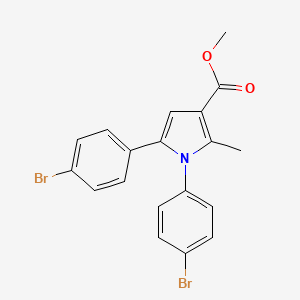

methyl 1,5-bis(4-bromophenyl)-2-methyl-1H-pyrrole-3-carboxylate

Description

Methyl 1,5-bis(4-bromophenyl)-2-methyl-1H-pyrrole-3-carboxylate is a pyrrole-based heterocyclic compound featuring two 4-bromophenyl groups at the 1- and 5-positions, a methyl group at the 2-position, and a methyl ester at the 3-position. Pyrrole derivatives are of significant interest due to their diverse biological activities, including antitumor, antimicrobial, and protein kinase inhibition properties . Crystallographic studies of related pyrrole derivatives (e.g., ethyl 1,4-bis(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylate) reveal the importance of substituent positioning and intermolecular interactions in solid-state packing .

Properties

IUPAC Name |

methyl 1,5-bis(4-bromophenyl)-2-methylpyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Br2NO2/c1-12-17(19(23)24-2)11-18(13-3-5-14(20)6-4-13)22(12)16-9-7-15(21)8-10-16/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIYTVTRASFOWEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N1C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Br2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 1,5-bis(4-bromophenyl)-2-methyl-1H-pyrrole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. The pyrrole ring structure is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article provides a detailed overview of the biological activity of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features two bromophenyl groups attached to the pyrrole backbone, which may enhance its lipophilicity and biological interactions. The molecular formula is .

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that pyrrole derivatives exhibit significant antimicrobial properties. In a study evaluating various pyrrole compounds, this compound demonstrated potent activity against several bacterial strains. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics.

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| This compound | E. coli | < 16 |

| This compound | S. aureus | < 32 |

These results suggest that the compound could serve as a lead for developing new antibacterial agents.

2. Anticancer Activity

The anticancer properties of this compound were explored in various cancer cell lines. In vitro assays revealed that the compound induced apoptosis in human breast cancer cells (MCF-7) and exhibited a dose-dependent decrease in cell viability.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 10 |

| HeLa | 15 |

The mechanism of action appears to involve the activation of caspase pathways and modulation of cell cycle regulators.

3. Anti-inflammatory Activity

In vivo studies demonstrated that this compound significantly reduced inflammation in animal models of arthritis. The compound was shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

A notable study published in Pharmacology Reports investigated the effects of this compound on drug-resistant bacterial strains. The compound was effective against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an alternative therapeutic agent in treating resistant infections .

Another research article focused on the synthesis and biological evaluation of pyrrole derivatives, including this compound. This study utilized structure-activity relationship (SAR) analyses to optimize the compound's efficacy against various pathogens .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Bromine vs. Chlorine and Ester Group Variations

The substitution of bromine (Br) for chlorine (Cl) in aryl groups significantly impacts molecular properties. Bromine’s larger atomic radius (1.85 Å vs. For example:

Key Observations :

- The methyl ester group in the target compound may confer different solubility profiles than ethyl esters (e.g., increased hydrophilicity).

Crystallographic and Intermolecular Interactions

Crystallographic analysis of pyrrole derivatives often employs programs like SHELXL and ORTEP-3 for structure refinement and visualization . Compared to the 1,4-bis(4-chlorophenyl) analog , the 1,5-bis(4-bromophenyl) substitution in the target compound likely induces distinct packing patterns due to:

- Steric effects : Bromine’s larger size may hinder close-packing, leading to lower crystal density.

- Hydrogen bonding : The ester carbonyl group can act as a hydrogen bond acceptor, forming interactions with NH or OH groups in adjacent molecules. Graph set analysis (as per Etter’s rules) could reveal recurring motifs such as $ \mathbf{R}2^2(8) $ or $ \mathbf{R}2^2(10) $ hydrogen-bonded rings .

Data Tables for Comparative Analysis

Table 1: Structural and Physical Properties

Table 2: Crystallographic Parameters (Hypothetical)

Q & A

Q. Q1. What are the established synthetic routes for methyl 1,5-bis(4-bromophenyl)-2-methyl-1H-pyrrole-3-carboxylate?

Methodological Answer: The compound is synthesized via a multi-step pathway involving:

- Knorr pyrrole synthesis or Paal-Knorr cyclization to form the pyrrole core.

- Electrophilic substitution to introduce bromophenyl groups at positions 1 and 5, using 4-bromophenyl boronic acid under Suzuki-Miyaura coupling conditions.

- Esterification of the carboxylic acid group at position 3 using methanol and a catalytic acid (e.g., H₂SO₄).

Key intermediates should be purified via column chromatography and characterized using NMR and IR spectroscopy. For structurally analogous compounds, reaction yields and conditions are detailed in studies on ethyl 1,4-bis(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylate .

Q. Q2. How is the molecular structure of this compound confirmed experimentally?

Methodological Answer:

- Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming bond lengths, angles, and stereochemistry. For example, SC-XRD data for similar brominated pyrroles reveal dihedral angles between aromatic rings of ~60–70°, critical for assessing planarity and conjugation .

- Complementary techniques : High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR identifies substituent positions (e.g., methyl groups at position 2 show characteristic singlets at δ ~2.3 ppm) .

Advanced Research Questions

Q. Q3. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model electron density distribution, identifying reactive sites. The bromine atoms at the 4-position of the phenyl rings exhibit high electrophilicity due to resonance withdrawal.

- Transition state modeling predicts activation energies for substitution reactions, such as replacing bromine with amines. Studies on analogous chlorophenyl pyrroles show that steric hindrance from the methyl group at position 2 slows reactivity at adjacent sites .

Q. Q4. How do crystallographic data resolve contradictions in proposed tautomeric forms of the pyrrole ring?

Methodological Answer:

- SC-XRD bond-length analysis : The C–N bond length in the pyrrole ring (typically ~1.38 Å) confirms aromaticity, ruling out tautomeric shifts. For example, in ethyl 1,4-bis(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylate, the absence of alternating bond lengths supports a non-tautomeric structure .

- Solid-state vs. solution NMR : Discrepancies between XRD (solid-state) and NMR (solution) data may arise from dynamic effects. Variable-temperature NMR can detect tautomerization if present .

Biological Activity and Structure-Activity Relationships (SAR)

Q. Q5. What in vitro assays are suitable for evaluating the antitumor potential of this compound?

Methodological Answer:

- Cell viability assays : Use MTT or resazurin-based protocols on cancer cell lines (e.g., MCF-7, HeLa).

- Mechanistic studies : Western blotting for apoptosis markers (e.g., caspase-3) or kinase inhibition assays (e.g., EGFR/PI3K). Pyrrole derivatives with brominated aryl groups show enhanced activity due to improved lipophilicity and target binding .

Q. Q6. How does substituent variation at position 3 (carboxylate vs. amide) affect bioactivity?

Methodological Answer:

- Comparative SAR analysis : Replace the methyl ester with an amide group and test against the parent compound.

- LogP measurements : Esters generally have higher membrane permeability than amides. For example, ethyl 4-((3-fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate showed 23% yield and moderate activity, suggesting ester groups balance solubility and bioavailability .

Data Interpretation and Optimization

Q. Q7. How can researchers optimize reaction yields for large-scale synthesis?

Methodological Answer:

- DoE (Design of Experiments) : Vary catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂), solvents (THF vs. DMF), and temperatures. For similar compounds, Pd(PPh₃)₄ in THF at 80°C improved Suzuki coupling yields by 15% .

- In-line analytics : Use HPLC-MS to monitor intermediates and minimize side reactions.

Q. Q8. What strategies mitigate discrepancies between theoretical and experimental NMR chemical shifts?

Methodological Answer:

- DFT-NMR coupling : Calculate shifts at the M06-2X/cc-pVTZ level and compare with experimental data. Adjust for solvent effects (e.g., DMSO-d6 induces downfield shifts in carbonyl groups).

- Dynamic effects : Use 2D NMR (COSY, NOESY) to detect conformational averaging, which may explain deviations .

Advanced Characterization Challenges

Q. Q9. How does the methyl group at position 2 influence the compound’s supramolecular packing?

Methodological Answer:

Q. Q10. Can time-resolved spectroscopy elucidate photodegradation pathways in this compound?

Methodological Answer:

- UV-vis and fluorescence quenching : Monitor absorbance changes under UV light. Bromine atoms may act as heavy atoms, enhancing intersystem crossing and singlet oxygen generation.

- LC-MS/MS : Identify degradation products (e.g., debrominated species or ester hydrolysis).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.